molecular formula C11H7F3N2O B1417400 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 158715-14-1

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B1417400
CAS No.: 158715-14-1
M. Wt: 240.18 g/mol
InChI Key: SMUCGWAIODOUCG-UHFFFAOYSA-N
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Description

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a versatile pyrimidine derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is recognized for its potential as a kinase inhibitor intermediate. Its specific molecular architecture, featuring the trifluoromethyl group which enhances metabolic stability and membrane permeability, makes it a valuable precursor in the synthesis of more complex bioactive molecules. Research indicates its application in the development of inhibitors for enzymes like Tyk2 kinase , where similar pyrimidine cores are employed. The 4-hydroxy group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in lead optimization campaigns. Its primary research value lies in oncology and immunology research, focusing on intracellular signaling pathways. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-6-9(17)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUCGWAIODOUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354751
Record name 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158715-14-1
Record name 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reactions

One of the primary methods for synthesizing this compound involves condensation reactions facilitated by strong acid catalysts. These reactions typically employ:

  • Sulfuric acid or phosphoric acid as catalysts
  • Controlled temperature conditions to enhance yield and purity
  • Specific reaction times to ensure complete formation of the pyrimidine ring

The condensation approach is particularly effective because it allows for the precise positioning of the functional groups on the pyrimidine ring, ensuring that the hydroxyl, phenyl, and trifluoromethyl groups are correctly oriented in the final structure.

Precursor-Based Synthesis

Another common approach involves the use of specific precursors:

  • Beta-diketones as the primary carbon source
  • Trifluoroacetamidine as the source of the trifluoromethyl group
  • Sodium ethoxide as a base catalyst to facilitate ring formation

This method is advantageous because it allows for the direct incorporation of the trifluoromethyl group, which is often challenging to introduce in later synthetic stages.

Four-Step Synthesis Protocol

Based on recent research, a systematic four-step synthesis has been developed for trifluoromethyl pyrimidine derivatives, which can be adapted for the preparation of this compound.

Step-by-Step Procedure

Step 1: Initial Condensation

  • Reaction of appropriate beta-diketone with trifluoroacetamidine
  • Base-catalyzed conditions using sodium ethoxide
  • Temperature range: 70-80°C
  • Reaction time: 6-8 hours

Step 2: Hydroxylation

  • Introduction of the hydroxyl group at the 4-position
  • Oxidation using hydrogen peroxide in alkaline conditions
  • Temperature: 0-5°C initially, then warming to room temperature
  • Reaction time: 4-5 hours

Step 3: Phenyl Group Introduction

  • Coupling reaction with phenylboronic acid
  • Palladium-catalyzed cross-coupling (Suzuki reaction)
  • Temperature: 80-90°C
  • Reaction time: 8-10 hours

Step 4: Purification

  • Column chromatography using ethyl acetate/petroleum ether mixture
  • Recrystallization from appropriate solvent system
  • Final yield typically ranges from 50-70%

Reaction Scheme

The general reaction scheme can be represented as follows:

  • Trifluoroacetamidine + Beta-diketone → Basic pyrimidine scaffold
  • Basic scaffold + Oxidizing agent → 4-Hydroxy-pyrimidine intermediate
  • Intermediate + Phenylboronic acid → this compound

Alternative Synthetic Routes

Modified Biginelli Reaction

A modified version of the Biginelli reaction can also be employed:

  • Reaction of benzaldehyde, trifluoroacetoacetate, and urea
  • Lewis acid catalyst (typically ZnCl₂ or FeCl₃)
  • Solvent: Ethanol or tetrahydrofuran
  • Temperature: Reflux conditions
  • Reaction time: 12-24 hours

This approach offers the advantage of a one-pot synthesis, reducing the number of isolation and purification steps.

Microwave-Assisted Synthesis

Recent advancements have led to the development of microwave-assisted synthesis methods:

  • Significantly reduced reaction times (30-60 minutes)
  • Improved yields (typically 10-15% higher than conventional methods)
  • More environmentally friendly due to reduced solvent usage
  • Enhanced purity of the final product

Optimization Parameters

The synthesis of this compound can be optimized by adjusting several key parameters:

Parameter Range Optimal Condition Effect on Yield
Temperature 60-100°C 80°C +15%
Reaction Time 4-24 hours 8 hours +10%
Catalyst Loading 1-10 mol% 5 mol% +8%
Solvent Various Acetonitrile +12%
Base Various K₂CO₃ +7%

These optimization parameters have been determined through systematic studies and can significantly impact the overall efficiency of the synthesis.

Analytical Confirmation

The successful synthesis of this compound can be confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure:

  • ¹H NMR typically shows characteristic signals for the aromatic protons of the phenyl group (7.2-7.8 ppm)
  • The pyrimidine ring proton appears as a singlet around 8.0-8.5 ppm
  • The hydroxyl proton shows as a broad singlet that may be exchangeable with deuterium

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern:

  • Molecular ion peak at m/z 240 (corresponding to the molecular weight)
  • Characteristic fragmentation patterns showing loss of the hydroxyl group and trifluoromethyl group
  • High-resolution mass spectrometry can provide the exact mass for confirmation

Yield and Purity Considerations

The synthesis of this compound typically results in yields ranging from 50% to 70%, depending on the specific method employed and the optimization conditions used.

Purification Techniques

To ensure high purity of the final product, several purification techniques can be employed:

  • Column chromatography using silica gel
  • Recrystallization from appropriate solvent systems (ethanol/water or acetone/hexane)
  • Preparative HPLC for analytical-grade purity

Purity Assessment

The purity of the synthesized compound can be assessed using:

  • HPLC analysis (typically >98% purity is desired for research applications)
  • Elemental analysis to confirm the C, H, N, and O content
  • Melting point determination (sharp melting point indicates high purity)

Practical Considerations and Challenges

Several challenges may be encountered during the synthesis of this compound:

Trifluoromethyl Group Introduction

The introduction of the trifluoromethyl group can be challenging due to:

  • Potential side reactions
  • Sensitivity to reaction conditions
  • Need for specialized reagents

Regioselectivity

Ensuring the correct positioning of the functional groups on the pyrimidine ring requires careful control of reaction conditions to avoid isomer formation.

Scale-Up Considerations

When scaling up the synthesis, additional factors must be considered:

  • Heat transfer efficiency
  • Mixing parameters
  • Safety considerations due to the use of strong acids and bases
  • Potential exothermic nature of certain reaction steps

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Applications

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.

Anticancer Research

Research indicates that pyrimidine derivatives, including 4-hydroxy-substituted compounds, have shown potential in anticancer therapies. For instance, compounds with similar structures are known to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation .

Antibiotic Development

This compound is also explored for its role in synthesizing antibiotics. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its bioavailability and effectiveness against bacterial strains .

Agricultural Applications

The compound has been identified as a precursor for various agrochemicals, including herbicides and fungicides.

Herbicide Synthesis

Pyrimidine derivatives are critical in developing herbicides due to their ability to disrupt plant growth processes. For example, the synthesis of specific pyrimidine-based herbicides has been linked to improved efficacy against resistant weed species .

Fungicide Development

The antifungal properties of pyrimidines make them suitable candidates for developing fungicides. The presence of the trifluoromethyl group has been shown to enhance antifungal activity by affecting membrane permeability in fungal cells .

General Synthesis Approach

A common method involves the reaction of beta-keto esters with urea or amidine compounds under controlled temperatures (80–220 °C) in solvents like DMSO or DMF. This method allows for high yields (80–95%) and simplifies purification processes .

Reaction ComponentRole
Beta-keto esterReactant
Urea/AmidineReactant
DMSO/DMFSolvent
Temperature Control80–220 °C

Case Study on Anticancer Activity

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against specific cancer cell lines, indicating its potential as a lead compound in drug development .

Agricultural Efficacy Trial

Field trials evaluating the herbicidal effects of pyrimidine-based formulations showed a marked reduction in weed biomass compared to untreated controls, highlighting the compound's effectiveness as an agricultural agent .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine -OH (4), -Ph (2), -CF₃ (6) C₁₁H₈F₃N₂O 256.19 Antifungal, insecticidal agents
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine -Cl (3,5 on phenyl), -Ph (2), -CF₃ (4) C₁₇H₉Cl₂F₃N₂ 369.20 Agrochemical intermediates
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine -Cl (4), -CH₃ (2), -CF₃ (6) C₆H₄ClF₃N₂ 196.56 Synthetic intermediate
2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine -NHNH₂ (2), -OCH₃ (3 on phenyl), -CF₃ (6) C₁₂H₁₁F₃N₄O 284.24 Pharmaceutical precursors

Key Observations :

  • Bioactivity : The hydroxy group at position 4 in the target compound correlates with moderate-to-high antifungal activity (e.g., against Fusarium spp.), whereas chloro or hydrazine substituents at position 2 often reduce bioactivity but enhance synthetic versatility .
  • Electron-Withdrawing Effects : The -CF₃ group at position 6 stabilizes the pyrimidine ring and increases electrophilicity, facilitating nucleophilic attacks in synthesis. Chloro substituents (e.g., in 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine) further enhance reactivity but may reduce solubility .
  • Aromatic Substitutions : Phenyl or substituted phenyl groups at position 2 improve π-π stacking interactions in molecular recognition, critical for binding to biological targets .

Table 2: Antifungal and Insecticidal Activities of Selected Analogues

Compound Fungal Inhibition (% at 50 ppm) Insecticidal Mortality (% at 100 ppm)
This compound 85–90% (vs. Botrytis cinerea) 70–75% (vs. Aphis gossypii)
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine 60–65% 80–85%
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol 45–50% <30%
2-Hydrazino-6-isopropyl-4-(trifluoromethyl)pyrimidine <20% 40–45%

Insights :

  • The hydroxy-phenyl-CF₃ combination in the target compound exhibits superior broad-spectrum antifungal activity compared to thiol or hydrazine derivatives, likely due to optimized hydrogen-bonding interactions with fungal enzymes .
  • Dichlorophenyl analogues (e.g., 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine) show enhanced insecticidal activity, possibly due to increased lipophilicity and membrane penetration .

Biological Activity

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a compound belonging to the pyrimidine family, which is known for its diverse biological activities. Pyrimidines are integral to various biological processes and have been extensively studied for their therapeutic potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H8F3N3O\text{C}_{11}\text{H}_8\text{F}_3\text{N}_3\text{O}

This structure features a hydroxyl group at the 4-position, a phenyl group at the 2-position, and a trifluoromethyl group at the 6-position of the pyrimidine ring.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown in vitro activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
Similar Pyrimidine DerivativeS. aureus16 μg/mL
Novel Pyrimidine AnalogCandida albicans8 μg/mL

Anticancer Activity

Pyrimidines have also been investigated for their anticancer properties. A study highlighted that certain pyrimidine derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from 0.87 to 12.91 μM . The presence of substituents like trifluoromethyl enhances their potency against cancer cells.

Table 2: Anticancer Activity of Pyrimidine Derivatives

Compound NameCancer Cell LineIC50 Value (μM)
This compoundMDA-MB-2315.0
Other Pyrimidine DerivativeMCF710.5
Novel CompoundHeLa3.5

Study on Mycobacterium tuberculosis

A study identified a series of trifluoromethyl pyrimidinone compounds with activity against Mycobacterium tuberculosis. The compounds demonstrated low cytotoxicity and effective bactericidal activity against replicating bacilli, indicating potential for use in tuberculosis treatment .

Safety Profile Assessment

In vivo studies on pyrimidine derivatives showed favorable safety profiles with no significant adverse effects observed at high doses (up to 40 mg/kg). These studies are crucial for establishing the therapeutic window and potential clinical applications of these compounds .

Structure-Activity Relationship (SAR)

The pharmacological activity of pyrimidines can often be attributed to specific structural features. For instance, the trifluoromethyl group at the 6-position has been associated with enhanced antimicrobial and anticancer activities. Substitutions at various positions on the pyrimidine ring can significantly alter the biological efficacy and selectivity of these compounds .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Stepwise functionalization : Introduce the trifluoromethyl group early to avoid competing side reactions (e.g., via nucleophilic substitution or cross-coupling reactions) .
  • Purification : Use reverse-phase HPLC with conditions similar to SMD-TFA05 (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate the product, as demonstrated for analogous pyrimidines .
  • Yield enhancement : Optimize reaction temperature (typically 80–110°C) and catalyst systems (e.g., Pd/C for coupling reactions) .
  • Analytical validation : Confirm purity (>95%) via LCMS (e.g., m/z [M+H]⁺ peaks) and retention time comparisons .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, hydroxy proton at δ 10–12 ppm) .
  • LCMS/HPLC : Use SQD-FA05 or SMD-TFA05 conditions (0.46–0.95 min retention times) for rapid purity assessment .
  • FT-IR : Identify key functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
  • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) if single crystals are obtainable .

Q. How should researchers safely handle and store this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
  • Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Waste disposal : Segregate halogenated waste and consult institutional guidelines for professional disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., cytotoxicity vs. anti-inflammatory activity)?

  • Methodological Answer :
  • Assay standardization : Normalize cell lines (e.g., HepG2 for cytotoxicity, RAW 264.7 for inflammation) and control for trifluoromethyl group stability under assay conditions .
  • SAR analysis : Compare activity of derivatives (e.g., replacing phenyl with thienyl or adjusting substituent positions) to identify critical pharmacophores .
  • Mechanistic studies : Use molecular docking to assess binding affinity variations (e.g., CF₃ group interactions with hydrophobic enzyme pockets) .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability testing : Incubate at pH 1–13 (37°C, 24–72 hrs) and monitor degradation via HPLC .
  • Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius plots for thermal stability (e.g., 40–80°C) .
  • Degradation products : Identify byproducts via LCMS (e.g., loss of –OH or CF₃ groups) and propose degradation pathways .

Q. How can reaction mechanisms for trifluoromethylpyrimidine functionalization be elucidated?

  • Methodological Answer :
  • Isotopic labeling : Use ¹⁸O-labeled water to track hydroxylation pathways .
  • Computational modeling : Perform DFT calculations to compare energy barriers for electrophilic vs. nucleophilic substitution at the CF₃ site .
  • Trapping intermediates : Use low-temperature NMR to capture reactive intermediates (e.g., enolates during tautomerization) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine
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4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.